2'-羟基-3',4'-二甲氧基苯乙酮

描述

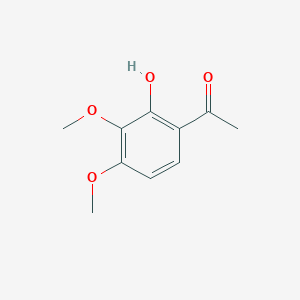

1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, also known as 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone, is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.2 g/mol. The purity is usually 95%.

The exact mass of the compound 2'-Hydroxy-3',4'-dimethoxyacetophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1181. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Pedalitin 的合成

2'-羟基-3',4'-二甲氧基苯乙酮用于 Pedalitin 的合成 . Pedalitin 是一种黄酮类化合物,是广泛分布于植物界的一种植物特异性代谢产物 . 合成步骤包括多个步骤,包括傅克酰化、醛醇缩合、氧化环化和去甲基化 .

抗菌剂

该化合物具有潜在的抗菌剂功效 . 它可用于开发治疗细菌感染的新药或疗法 .

脲酶抑制效果

2'-羟基-3',4'-二甲氧基苯乙酮还表现出脲酶抑制效果 . 脲酶是一种催化尿素水解生成二氧化碳和氨的酶。 抑制这种酶可能有利于治疗某些疾病,如尿路感染和消化性溃疡 .

合成应用

除了在 Pedalitin 合成中的作用外,2'-羟基-3',4'-二甲氧基苯乙酮还有其他合成应用 . 它可以作为合成各种其他化合物的起始原料或中间体 .

酶抑制

生物活性

1-(2-Hydroxy-3,4-dimethoxyphenyl)ethanone, also known as gallacetophenone or CAS number 5396-18-9, is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₂O₄

- Molecular Weight : 196.20 g/mol

- Physical State : Liquid

- Purity : ≥ 95%

1. Antioxidant Activity

1-(2-Hydroxy-3,4-dimethoxyphenyl)ethanone exhibits potent antioxidant properties. Studies have shown that it can scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial in preventing cellular damage and has implications in aging and chronic diseases.

2. Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity against a range of pathogens. It has been tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

3. Estrogen Receptor Modulation

The compound has been identified as a modulator of estrogen receptors, which suggests potential applications in hormone-related therapies. Its structural similarity to natural estrogens allows it to bind to estrogen receptors, potentially influencing gene expression related to reproductive health and cancer.

4. Anti-inflammatory Effects

Studies have demonstrated that 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone can inhibit inflammatory pathways. It reduces the production of pro-inflammatory cytokines and mediators, making it a candidate for developing anti-inflammatory drugs.

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Natural Products evaluated the antioxidant capacity of gallacetophenone using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated an IC50 value of 25 µg/mL, illustrating its strong free radical scavenging ability compared to standard antioxidants like ascorbic acid.

| Compound | IC50 (µg/mL) |

|---|---|

| Gallacetophenone | 25 |

| Ascorbic Acid | 15 |

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial agents published in Phytotherapy Research, gallacetophenone was tested against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

These findings suggest that gallacetophenone could serve as a natural antimicrobial agent in food preservation or therapeutic applications.

The biological activities of 1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone can be attributed to its chemical structure, which allows for interactions with various biological targets:

- Antioxidant Mechanism : The presence of hydroxyl groups enhances its ability to donate electrons, neutralizing free radicals.

- Antimicrobial Mechanism : The compound's lipophilicity aids in penetrating bacterial membranes, leading to cell lysis and death.

- Estrogenic Activity : By mimicking estrogen, it can bind to estrogen receptors and modulate downstream signaling pathways involved in cell proliferation and differentiation.

属性

IUPAC Name |

1-(2-hydroxy-3,4-dimethoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-6(11)7-4-5-8(13-2)10(14-3)9(7)12/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCEPNLMYVYJIHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C=C1)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277214 | |

| Record name | 1-(2-Hydroxy-3,4-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-18-9 | |

| Record name | 5396-18-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1181 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Hydroxy-3,4-dimethoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-Hydroxy-3',4'-dimethoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2'-Hydroxy-3',4'-dimethoxyacetophenone in the synthesis of Xanthotoxin?

A: 2'-Hydroxy-3',4'-dimethoxyacetophenone serves as a crucial starting material in the synthesis of Xanthotoxin. [, ] Both papers detail synthetic routes utilizing this compound to build the core structure of Xanthotoxin, a naturally occurring furanocoumarin with potential therapeutic applications.

Q2: How is the chloromethylation of 2'-Hydroxy-3',4'-dimethoxyacetophenone achieved in the synthesis process, and what is its importance?

A: One of the research papers highlights the chloromethylation of 2'-Hydroxy-3',4'-dimethoxyacetophenone to yield 2-chloro-2′-hydroxy-3′,4′-dimethoxy-5′-chloromethyl acetophenone as a key step. [] While the specific conditions are not described in detail, this chloromethylation likely introduces a reactive site for subsequent cyclization reactions, ultimately contributing to the formation of the furan ring present in the Xanthotoxin structure.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。